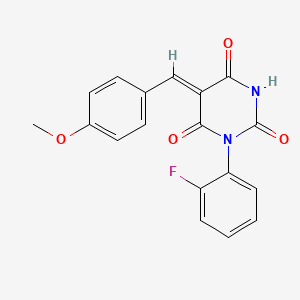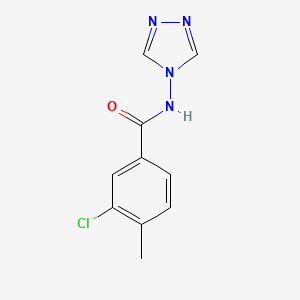
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as CPPA, is a synthetic compound used in scientific research for its potential therapeutic properties. CPPA belongs to the class of pyridinecarboxamides and is a derivative of picolinamide. In
作用機序
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide is not fully understood. However, it is believed to work by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to inhibit the activity of these pathways, leading to reduced inflammation and cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects in scientific research. In animal studies, 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to reduce inflammation in the brain and protect neurons from oxidative stress. 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to inhibit cancer cell growth and induce cell death in cancer cells. In addition, 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of using 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide in lab experiments is its potential therapeutic properties in various areas of research. 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to have neuroprotective, anti-cancer, and anti-inflammatory properties. However, one of the limitations of using 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide in lab experiments is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are several future directions for research on 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide. One area of research is its potential therapeutic properties in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancer. Additionally, research on the mechanism of action of 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide could lead to the development of new drugs with similar properties.
合成法
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide can be synthesized through a multi-step process starting with 2-chlorophenol and 5-chloro-2-picoline. The synthesis involves the use of various reagents and catalysts, including sodium hydroxide, acetic anhydride, and palladium on carbon. The final product is obtained through recrystallization and purification.
科学的研究の応用
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been studied for its potential therapeutic properties in various areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In cancer research, 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been studied for its ability to inhibit cancer cell growth and induce cell death. Inflammation is another area of research where 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to reduce inflammation in the body.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-5-6-12(16-7-9)17-13(18)8-19-11-4-2-1-3-10(11)15/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWAGZDETKOBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)


![N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5790561.png)
![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)

![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)

![2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)
![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)

![benzyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5790623.png)
![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)
